trans-2-Fluorocyclopentan-1-amine hydrochloride

Übersicht

Beschreibung

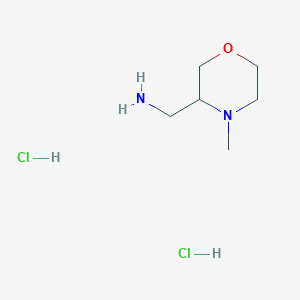

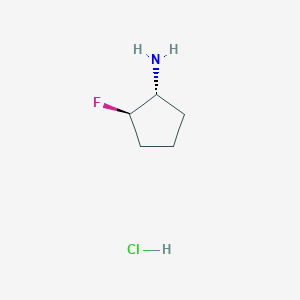

“trans-2-Fluorocyclopentan-1-amine hydrochloride” is a chemical compound with the molecular formula C5H11ClFN . It is a solid substance and has a molecular weight of 139.6 g/mol .

Molecular Structure Analysis

The molecular structure of “trans-2-Fluorocyclopentan-1-amine hydrochloride” can be represented by the InChI code1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 . The compound has two defined atom stereocenters . Physical And Chemical Properties Analysis

“trans-2-Fluorocyclopentan-1-amine hydrochloride” has a molecular weight of 139.60 g/mol . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 139.0564052 g/mol . The topological polar surface area is 26 Ų .Wissenschaftliche Forschungsanwendungen

Environmental Remediation

Amine-containing sorbents, including those related to trans-2-Fluorocyclopentan-1-amine hydrochloride, have been identified as promising materials for the removal of persistent and harmful chemicals like Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific morphological characteristics for effective PFAS removal, suggesting an innovative approach to treating municipal water and wastewater at low concentrations of pollutants (Ateia et al., 2019).

Biomedical Applications

Trans-2-Fluorocyclopentan-1-amine hydrochloride derivatives have been investigated for their role in enhancing the efficacy and mitigating the toxicity of drug and gene delivery systems. For instance, PEGylated poly(amidoamine) (PAMAM) dendrimers, which can be related to the amine functionality of trans-2-Fluorocyclopentan-1-amine, show promise in improving solubility of hydrophobic drugs and facilitating DNA transfection, siRNA delivery, and tumor targeting, highlighting the potential for these compounds in advanced biomedical applications (Luong et al., 2016).

Analytical Chemistry

The development of sensitive and selective analytical methods for the detection of biogenic amines, which include compounds structurally similar to trans-2-Fluorocyclopentan-1-amine, in foods and environmental samples is crucial for food safety and environmental monitoring. Techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection have been optimized for this purpose, demonstrating the versatile role of amine-containing compounds in analytical sciences (Önal, 2007).

Materials Science

Plasma methods for generating chemically reactive surfaces on polymers have utilized amines for the covalent immobilization of biomolecules, supporting cell colonization and bio-interface applications. Amines, including those related to trans-2-Fluorocyclopentan-1-amine, play a crucial role in fabricating bioactive materials, which are essential for various applications in tissue engineering and regenerative medicine (Siow et al., 2006).

Eigenschaften

IUPAC Name |

(1R,2R)-2-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXOEOALNHXCOE-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-Fluorocyclopentan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B1436077.png)

![5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B1436079.png)

![Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B1436082.png)

![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)

![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)